Product packaging for Lauroyl ethylenediamine triacetic acid(Cat. No.:CAS No. 148124-42-9)

Lauroyl ethylenediamine triacetic acid

Cat. No.: B125608
CAS No.: 148124-42-9
M. Wt: 416.5 g/mol
InChI Key: IWNZUQBLGWBHIC-UHFFFAOYSA-N
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Description

Contextualization of Chelating Surfactants in Modern Chemical Research

Chelating surfactants are a unique class of amphiphilic molecules that possess the dual functionality of a surfactant and a chelating agent. These compounds are engineered with a molecular structure that includes a hydrophilic headgroup capable of forming stable, coordinate covalent bonds with metal ions—a process known as chelation—and a hydrophobic tail that imparts surface-active properties. This bifunctional nature allows them to reduce surface tension at interfaces, form micelles in solution, and simultaneously sequester metal ions. thinkdochemicals.com

The significance of chelating surfactants in modern research and industry is substantial, particularly in applications where metal ion control is critical. Their ability to bind with metal ions is crucial in processes ranging from water softening and metal cleaning to their use as preservatives in cosmetics. miun.sethomassci.com In environmental science, they are recognized as promising agents for the remediation of heavy metal contamination in soil and wastewater. By forming stable, often water-soluble complexes with toxic metals, they can mobilize these contaminants for easier removal, while their surfactant properties can aid in the solubilization of co-contaminating organic pollutants. researchgate.net This multifunctional approach makes them highly effective alternatives to conventional reagents in applications such as mineral flotation and industrial filtration systems. miun.se

Evolution and Significance of Ethylenediamine (B42938) Triacetic Acid (ED3A) Derivatives

The development of advanced chelating surfactants like N-Lauroyl Ethylenediamine Triacetic Acid is rooted in the evolution of aminopolycarboxylic acids, most notably Ethylenediaminetetraacetic acid (EDTA). For over half a century, EDTA has been a benchmark chelating agent, widely used in various industrial applications and for treating heavy metal poisoning due to its capacity to form strong, stable complexes with a wide range of metal ions. thomassci.comlacounty.govscience.gov EDTA itself is a highly water-soluble molecule, a characteristic that, while beneficial for many applications, limits its interaction with non-polar substances and surfaces.

Ethylenediamine Triacetic Acid (ED3A) is a significant derivative of EDTA that serves as a versatile precursor in the synthesis of more complex chelating agents. google.comepo.org The true innovation lies in the further derivatization of the ED3A structure. By strategically introducing a lipophilic (hydrophobic) hydrocarbon chain onto the core molecular structure of these ligands, chemists can create bifunctional molecules that retain the powerful metal-chelating ability of the headgroup while gaining the properties of a surfactant. researchgate.net This modification is a crucial step, as it imparts the ability to self-assemble, adsorb at interfaces, and solubilize organic compounds—capabilities that the parent chelators like EDTA lack. researchgate.net This synthetic evolution allows for the creation of tailored molecules designed for specific, complex applications that require both chelation and surface activity.

N-Lauroyl Ethylenediamine Triacetic Acid as a Multifunctional Chelating Surfactant: A Research Overview

N-Lauroyl Ethylenediamine Triacetic Acid (systematic name: 2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid) is a prime example of a rationally designed ED3A derivative that functions as a high-performance chelating surfactant. uni.luthegoodscentscompany.com Its molecular architecture consists of a C12 lauroyl group, which acts as the hydrophobic tail, and the ED3A moiety, which serves as the hydrophilic, metal-chelating headgroup. This structure enables it to exhibit classic surfactant behavior, such as forming micelles above a certain concentration, while the triacetic acid headgroup can effectively sequester di- and trivalent metal ions. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of N-Lauroyl Ethylenediamine Triacetic Acid

Property Value Source
Molecular Formula C₂₀H₃₆N₂O₇ nih.gov
Molecular Weight 416.51 g/mol nih.gov
CAS Number 148124-42-9 epa.gov
logP (o/w) 4.316 (estimated) thegoodscentscompany.com
Water Solubility 5.245 mg/L @ 25 °C (est.) thegoodscentscompany.com

Research has highlighted the potential of N-Lauroyl Ethylenediamine Triacetic Acid and its salts in environmental remediation. Studies have demonstrated its effectiveness as a washing agent for soils contaminated with heavy metals like lead (Pb) and zinc (Zn). researchgate.net Furthermore, its sodium salt (N-LED3A) has been successfully used as a strengthening agent in electrokinetic remediation to achieve the synchronous removal of co-contaminating copper (Cu) and the organic pollutant decabromodiphenyl ether (BDE209) from low-permeability soil. researchgate.net This capability to address both inorganic and organic pollutants simultaneously underscores its multifunctional nature. In the field of advanced materials, similar derivatives like N-hexadecyl ethylenediamine triacetic acid (HED3A) have been employed as both a structure-directing agent and a complexing agent to synthesize zinc ferrite nanoparticles within mesoporous silica, indicating a promising pathway for creating novel functional materials. researchgate.net

Table 2: Key Surfactant Performance Metrics

Metric Description Relevance to LED3A
Critical Micelle Concentration (CMC) The concentration at which surfactant molecules begin to spontaneously aggregate into micelles. researchgate.net Lower CMC values indicate higher efficiency. As an ionic surfactant, its CMC is expected to be in the range of 10⁻³ to 10⁻² M. mpg.de This aggregation behavior is crucial for solubilizing organic pollutants.
Surface Tension A measure of the cohesive energy present at the interface of a liquid. Surfactants significantly lower this value. Effective surfactants can lower the surface tension of water from ~72 mN/m to below 30 mN/m, enhancing wetting and dispersion. mdpi.com
Micelle Aggregation Number The average number of surfactant molecules in a single micelle. This influences the size and solubilization capacity of the micelle. nih.gov The aggregation number is dependent on factors like concentration and temperature and determines the efficiency of encapsulating pollutants. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36N2O7 B125608 Lauroyl ethylenediamine triacetic acid CAS No. 148124-42-9

Properties

CAS No.

148124-42-9

Molecular Formula

C20H36N2O7

Molecular Weight

416.5 g/mol

IUPAC Name

2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29)

InChI Key

IWNZUQBLGWBHIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Other CAS No.

148124-42-9

Origin of Product

United States

Synthetic Strategies and Derivatization Pathways of N Lauroyl Ethylenediamine Triacetic Acid

Historical Perspectives on Ethylenediamine (B42938) Triacetic Acid Synthesis

The development of synthetic routes for N-acyl ethylenediamine triacetic acids is built upon the foundational chemistry of aminopolycarboxylic acids, most notably Ethylenediaminetetraacetic acid (EDTA). The first synthesis of EDTA was reported in 1935 by Ferdinand Münz, who prepared it by reacting ethylenediamine with chloroacetic acid in the presence of a base. researchgate.netnih.govgoogleapis.com This method, while pioneering, produced a product contaminated with sodium chloride. researchgate.net

Later, industrial-scale synthesis shifted to more efficient methods. The Bersworth process, developed in the United States, utilized the alkaline cyanomethylation of ethylenediamine with formaldehyde (B43269) and sodium cyanide. researchgate.netbbwpublisher.com This one-step process produced the tetrasodium (B8768297) salt of EDTA but resulted in contamination with nitrilotriacetic acid (NTA) as a byproduct. researchgate.net To achieve higher purity, the two-step Singer synthesis was developed. researchgate.netbbwpublisher.com This process involves the formation and isolation of an intermediate, (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN), which is then hydrolyzed to form a very pure version of tetrasodium EDTA. bbwpublisher.comnih.gov These foundational routes for creating the polycarboxylic acid framework were crucial precursors to the more complex synthesis of asymmetrically substituted derivatives like LEDTA. Conventional methods for synthesizing the direct precursor, ethylenediaminetriacetic acid (ED3A), were often plagued by complex mixtures, the formation of byproducts like EDTA, and low yields, necessitating complicated extraction techniques or the use of protecting groups. googleapis.com

Contemporary Synthesis Routes for N-Lauroyl Ethylenediamine Triacetic Acid

The most prevalent contemporary method for synthesizing N-Lauroyl Ethylenediamine Triacetic Acid is a multi-step process that builds upon the core structure of ethylenediamine. This approach allows for the specific introduction of both the fatty acyl group and the carboxymethyl groups.

The synthesis is generally achieved through a two-step condensation pathway. sciforum.netresearchgate.net

N-Acylation of Ethylenediamine: The first step involves the reaction of ethylenediamine with lauroyl chloride. In this reaction, one of the amino groups of ethylenediamine attacks the carbonyl carbon of lauroyl chloride, forming an amide bond and releasing hydrochloric acid (HCl). This results in the intermediate compound, N-lauroyl ethylenediamine.

Carboxymethylation: The second step is the reaction of N-lauroyl ethylenediamine with chloroacetic acid in an alkaline environment. The remaining three reactive N-H bonds (one on the acylated nitrogen and two on the terminal nitrogen) react with chloroacetic acid molecules to append the triacetate groups, yielding the final N-Lauroyl Ethylenediamine Triacetic Acid product. sciforum.net

This sequential approach is critical for producing the asymmetrically substituted target molecule with the desired surfactant and chelating properties.

The choice of reactants in the two-step synthesis is critical to the final product's structure and function.

Lauroyl Chloride (C₁₂H₂₃ClO): As a fatty acid chloride, lauroyl chloride serves as the acylating agent. It provides the 12-carbon hydrophobic tail ("lauroyl" group) that is essential for the molecule's surface-active properties. The use of an acid chloride makes the acylation reaction highly efficient. sciforum.net

Chloroacetic Acid (ClCH₂COOH): Chloroacetic acid is the carboxymethylating agent. In the presence of a strong base like sodium hydroxide (B78521), it forms sodium chloroacetate. The N-lauroyl ethylenediamine intermediate then displaces the chloride ion in a nucleophilic substitution reaction, attaching the carboxymethyl groups (-CH₂COOH) to the nitrogen atoms. nih.govsciforum.net This part of the molecule forms the hydrophilic, metal-chelating head of the surfactant.

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-Lauroyl Ethylenediamine Triacetic Acid while minimizing byproducts. Research and patent literature outline several key parameters that must be controlled. googleapis.comsciforum.net

A significant challenge in the first step is the formation of the disubstituted byproduct, N,N'-dilauroyl ethylenediamine. To favor the desired mono-acylated product, a large molar excess of ethylenediamine relative to the fatty acid chloride is used. One study found that a molar ratio of ethylenediamine to acid chloride greater than 40 was necessary to ensure the product's nitrogen content was close to the theoretical value. sciforum.net

In the second step (carboxymethylation), controlling the pH is critical. The reaction is typically conducted at a temperature of 50-60°C. sciforum.net A basic pH of approximately 10 is preferably maintained using a caustic solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). googleapis.com This prevents the cyclization of the ED3A backbone and neutralizes the HCl formed during the reaction. The use of near-stoichiometric amounts of reactants is preferred in the acylation of the ED3A precursor to ensure complete reaction. googleapis.com Under these optimized conditions, yields of approximately 70% for the final N-acyl ED3A product have been reported. sciforum.net

ParameterOptimized ConditionPurposeSource
Molar Ratio (Step 1) >40:1 (Ethylenediamine : Lauroyl Chloride)Minimize N,N'-diacyl byproduct formation sciforum.net
Temperature (Step 2) 50 - 60 °CFacilitate carboxymethylation reaction sciforum.net
pH (Step 2) ~10Prevent cyclization of the ED3A backbone googleapis.com
Reagents (Step 2) Caustic (NaOH, KOH)Neutralize HCl, maintain alkaline pH googleapis.com

Challenges and Innovations in Industrial-Scale Synthesis

Scaling the synthesis of N-Lauroyl Ethylenediamine Triacetic Acid from the laboratory to an industrial setting presents several challenges. The traditional Schotten-Baumann condensation method, which uses acyl chlorides, faces issues with the high cost and moisture sensitivity of the acyl chloride, as well as difficulties in product separation. researchgate.net A primary industrial challenge is managing the formation of byproducts and ensuring high purity, which historically required complex and often inefficient purification techniques. googleapis.com

Innovations in chemical manufacturing offer potential solutions to these challenges:

Enzymatic and Chemo-Enzymatic Synthesis: As part of a broader trend in "green chemistry," enzymatic methods are being explored for the synthesis of N-acyl amino acid surfactants. nih.govbbwpublisher.com These methods operate under mild conditions and can offer high specificity. However, challenges such as high enzyme cost, lower yields, and potential for enzyme inactivation currently limit their widespread industrial adoption. researchgate.netbbwpublisher.com

Continuous Flow Chemistry: A significant innovation in chemical production is the adoption of continuous flow reactors over traditional batch processing. novasynth.comnih.gov Flow chemistry offers vastly improved control over reaction parameters like temperature and mixing due to a high surface-area-to-volume ratio. novasynth.comaurigeneservices.com This enhanced control can lead to higher yields, improved product purity, and greater safety, especially when handling reactive chemicals. nih.gov For surfactant production, this could translate to more efficient and scalable processes, mitigating many of the challenges associated with traditional batch synthesis. mdpi.com

Structural Modifications and Analog Development of N-Acyl Ethylenediamine Triacetic Acids

The synthetic framework for N-Lauroyl Ethylenediamine Triacetic Acid is versatile, allowing for the development of a wide range of structural analogs to tailor the compound's properties for different applications.

The most common modification is altering the length and saturation of the hydrophobic acyl chain. By substituting lauroyl chloride with other fatty acid chlorides, a homologous series of N-acyl ethylenediamine triacetic acids has been synthesized. sciforum.netresearchgate.net This demonstrates the platform's flexibility in tuning the surfactant's properties, such as its foaming ability and emulsification power, which are often dependent on chain length. sciforum.net

Another synthetic modification involves using different alkylating agents for the hydrophobic tail. For example, N-hexadecyl ethylenediamine triacetic acid has been successfully synthesized using 1-bromohexadecane (B154569) instead of an acyl chloride, showcasing an alternative route to attach the hydrophobic moiety. nih.gov This approach expands the range of possible molecular structures beyond those accessible through fatty acid derivatives alone.

Analog Compound NameHydrophobic GroupCarbon ChainSource Reactant Example
N-Capryloyl Ethylenediamine Triacetic AcidCapryloylC8Capryloyl Chloride
N-Lauroyl Ethylenediamine Triacetic Acid Lauroyl C12 Lauroyl Chloride
N-Myristoyl Ethylenediamine Triacetic AcidMyristoylC14Myristoyl Chloride
N-Palmitoyl Ethylenediamine Triacetic AcidPalmitoyl (B13399708)C16Palmitoyl Chloride
N-Hexadecyl Ethylenediamine Triacetic AcidHexadecylC161-Bromohexadecane
N-Stearoyl Ethylenediamine Triacetic AcidStearoylC18Stearoyl Chloride
N-Oleoyl Ethylenediamine Triacetic AcidOleoylC18 (unsaturated)Oleoyl Chloride

Variation of Hydrocarbon Chain Lengths and Their Influence on Functional Characteristics

A key derivatization pathway for N-acyl ethylenediamine triacetic acid involves the variation of the hydrocarbon chain length of the acyl group. This is achieved by using different fatty acid chlorides in the initial synthesis step. sciforum.net Research has been conducted on a series of these compounds with alkyl chain lengths ranging from C8 to C18, including derivatives made from capryloyl (C8), lauroyl (C12), myristoyl (C14), palmitoyl (C16), and stearoyl (C18) chlorides. sciforum.netresearchgate.net

The length of the hydrophobic alkyl chain is a determining factor for the surfactant properties of these molecules. One of the most important of these properties is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles in a solution. This parameter is crucial as it marks a significant change in the physicochemical properties of the solution, such as surface tension.

Research findings indicate a specific, non-linear relationship between the hydrocarbon chain length and the CMC for this class of surfactants. As the length of the alkyl side chain increases from C8 to C14, the critical micelle concentration decreases. sciforum.net However, as the chain length further increases beyond C14 to C16 and C18, the CMC value begins to increase. This phenomenon is thought to be caused by the coiling of the longer hydrocarbon chains in the aqueous environment. sciforum.net The table below illustrates this trend in the critical micelle concentration as influenced by the hydrocarbon chain length of the N-acyl group.

Table 1: Influence of Hydrocarbon Chain Length on the Critical Micelle Concentration (CMC) of N-Acyl Ethylenediamine Triacetic Acid Derivatives

This interactive table illustrates the trend observed in research findings where the CMC initially decreases with increasing chain length and then increases for longer chains. sciforum.net

Acyl Group NameFatty Acid Chloride UsedNumber of Carbon Atoms in Acyl ChainObserved Trend in Critical Micelle Concentration (CMC)
CapryloylCapryloyl Chloride8Highest
LauroylLauroyl Chloride12Intermediate
MyristoylMyristoyl Chloride14Lowest
PalmitoylPalmitoyl Chloride16Increases from C14
StearoylStearoyl Chloride18Higher than C14/C16

This variation in CMC demonstrates the significant role that the hydrophobic portion of the molecule plays in its self-assembly behavior in solution, a core functional characteristic for its application as a surfactant.

Mechanistic Insights into Chelation and Surfactant Phenomena of N Lauroyl Ethylenediamine Triacetic Acid

Principles of Chelating Surfactant Action

Chelating surfactants, also known as metallosurfactants, are amphiphilic molecules that possess a hydrophilic headgroup capable of forming coordination complexes with metal ions and a hydrophobic tail. This structure enables them to exhibit surface activity and to sequester metal ions.

The distinct molecular architecture of N-Lauroyl Ethylenediamine (B42938) Triacetic Acid, featuring a lipophilic lauroyl tail and a hydrophilic ethylenediamine triacetic acid headgroup, gives rise to a synergistic action. The lipophilic tail, a twelve-carbon chain, provides the molecule with surface-active properties, allowing it to reduce surface tension and emulsify organic substances. researchgate.net Concurrently, the ethylenediamine triacetic acid headgroup acts as a powerful chelating agent, capable of binding to metal ions. researchgate.net

This dual functionality is particularly advantageous in environmental remediation. For instance, in soil contaminated with both heavy metals like copper and persistent organic pollutants like decabromodiphenyl ether (BDE209), LAEDTA can simultaneously facilitate the removal of both types of contaminants. researchgate.netnih.gov The surfactant nature of the molecule enhances the desorption of organic pollutants from the soil matrix, while the chelating headgroup sequesters heavy metal ions, preventing their re-adsorption and facilitating their transport. researchgate.netnih.gov

Metal Ion Complexation Chemistry

The chelation of metal ions by LAEDTA is a complex process governed by several factors, including the coordination environment of the metal ion, the pH of the solution, and the stoichiometry of the interaction.

The ethylenediamine triacetic acid portion of the LAEDTA molecule provides multiple donor atoms for coordination with a metal ion. These include the two nitrogen atoms of the ethylenediamine backbone and the oxygen atoms of the three carboxylate groups. The specific atoms that coordinate to the metal ion, and the geometry of the resulting complex, are influenced by the nature of the metal ion itself, including its size, charge, and electronic configuration. The interaction between the metal ion's d-orbitals and the ligand's orbitals, known as ligand field effects, plays a crucial role in determining the stability and structure of the resulting metal complex. rsc.org

The chelating ability of LAEDTA is highly dependent on the pH of the surrounding medium. The carboxylate groups of the triacetic acid moiety can be protonated or deprotonated depending on the pH. At low pH values, the carboxyl groups are protonated, reducing their ability to donate electron pairs and coordinate with metal ions. As the pH increases, the carboxyl groups deprotonate, becoming more effective ligands. The nitrogen atoms in the ethylenediamine backbone can also be protonated, further influencing the chelation process. Studies have shown that the optimal pH for the synchronous removal of copper and BDE209 using LAEDTA is in the range of 6-8. nih.gov This suggests that within this pH range, the LAEDTA molecule exists in a protonation state that is optimal for both chelation and surfactant activity.

The stoichiometry of the complex formed between a metal ion and LAEDTA refers to the ratio in which they combine. This ratio is influenced by the concentration of both the metal ion and the chelating agent. osti.gov Depending on these concentrations, different metal-ligand complexes can be formed, such as 1:1, 1:2, or 2:1 (metal:ligand) complexes. The stoichiometry of the interaction is a critical factor in determining the efficiency of metal ion removal. For example, in the remediation of copper-contaminated soil, the removal efficiency of copper increases with the concentration of LAEDTA up to a certain point, after which it plateaus. nih.gov This indicates that an optimal stoichiometric ratio exists for the formation of stable, soluble metal-LAEDTA complexes that can be effectively removed.

Surface Activity and Interfacial Phenomena

The surfactant properties of LAEDTA are primarily attributed to its lauroyl tail. This long hydrocarbon chain is hydrophobic, meaning it repels water. In an aqueous solution, LAEDTA molecules will arrange themselves at interfaces, such as the air-water or oil-water interface, to minimize the contact between their hydrophobic tails and the water. This arrangement lowers the surface tension of the water.

This surface activity is crucial for its role in remediation and other applications. By reducing interfacial tension, LAEDTA can act as an emulsifier, dispersing organic substances like oils and greases in water. surfactant.top It also possesses wetting, dispersing, and cleansing abilities. surfactant.top The critical micelle concentration (CMC) is a key parameter that characterizes the surface activity of a surfactant. It is the concentration at which surfactant molecules begin to form aggregates called micelles in the bulk solution. Novel ethylenediamine triacetate chelating surfactants have been shown to have CMC values in the range of 10⁻⁴ mol L⁻¹, indicating high surface activity. researchgate.netscienceopen.com

The table below summarizes some of the key properties of Lauroyl Ethylenediamine Triacetic Acid and related compounds.

PropertyValueReference
Molecular Formula C20H36N2O7 nih.gov
Molecular Weight 416.51 g/mol nih.gov
Boiling Point (Predicted) 637.3±55.0 °C chemicalbook.com
Density (Predicted) 1.176±0.06 g/cm³ chemicalbook.com
pKa (Predicted) 1.75±0.10 chemicalbook.com
LogP (Predicted) 4.316 chemicalbook.com

Applications of N Lauroyl Ethylenediamine Triacetic Acid in Environmental Remediation Technologies

Soil Washing and Contaminant Extraction

Soil washing is an ex-situ remediation technique that employs a washing solution to scrub contaminants from excavated soil. The effectiveness of this method is significantly enhanced by the addition of chemical agents that can mobilize and solubilize pollutants. N-Lauroyl Ethylenediamine (B42938) Triacetic Acid (also known as LED3A) has emerged as a promising agent in this domain due to its dual-functionality.

Removal of Heavy Metals (e.g., Copper, Lead, Zinc, Cadmium)

The chelating functional groups in the N-Lauroyl Ethylenediamine Triacetic Acid molecule enable it to form stable, water-soluble complexes with heavy metal ions. This action effectively detaches the metal ions from soil particles, allowing them to be washed away with the eluting solution. Research has demonstrated the potential of this compound, particularly in the removal of copper. In a study on soil co-contaminated with copper and phenanthrene (B1679779), a washing solution containing LED3A achieved a copper removal efficiency of 60.40% under optimal conditions. pjoes.com The efficiency of heavy metal removal is influenced by factors such as the concentration of the washing agent, the pH of the solution, and the contact time. While direct, extensive research on LED3A for lead, zinc, and cadmium removal is still developing, its proven efficacy with copper suggests a strong potential for broader heavy metal remediation. For context, established chelating agents like EDTA have shown high removal rates for various heavy metals in soil washing processes. For instance, EDTA has achieved removal efficiencies of over 70% for lead and 92.4% for cadmium in some studies. hw.ac.uknih.gov The performance of LED3A in comparison to these traditional chelators is a key area of ongoing research.

Table 1: Efficacy of LED3A in Copper Removal from Co-Contaminated Soil

Parameter Condition Copper Removal Efficiency (%)
LED3A Concentration 18 g/L 60.40
pH 5.0 - 9.0 Suitable Range
Equilibrium Time 12 hours ---

Data sourced from a study on the simultaneous washing of copper and phenanthrene. pjoes.com

Remediation of Hydrophobic Organic Contaminants (e.g., Phenanthrene, Decabromodiphenyl Ether)

The surfactant properties of N-Lauroyl Ethylenediamine Triacetic Acid are crucial for the remediation of hydrophobic organic contaminants (HOCs), which have low solubility in water and tend to bind strongly to soil organic matter. The hydrophobic lauroyl tail of the LED3A molecule can encapsulate HOCs, forming micelles that increase their apparent solubility in the washing solution. This mechanism facilitates their removal from the soil matrix.

In a study investigating the simultaneous removal of phenanthrene and copper, a washing solution with 18 g/L of LED3A achieved a phenanthrene removal of 52.27%. pjoes.com The desorption of phenanthrene from the soil was found to be a key rate-limiting step, and the process followed Elovich and two-constant rate equations, indicating a complex interaction between the surfactant, contaminant, and soil. pjoes.com Furthermore, in the context of electrokinetic remediation, N-Lauroyl Ethylenediamine Triacetic Acid has been shown to be effective in mobilizing decabromodiphenyl ether (BDE209), another persistent HOC. nih.gov

Table 2: Removal of Phenanthrene using LED3A Soil Washing

Contaminant Optimal LED3A Concentration Removal Efficiency (%)
Phenanthrene 18 g/L 52.27

Data from a study on co-contaminated soil. pjoes.com

Strategies for Co-Contaminated Soil Remediation

Soils are often contaminated with a mixture of pollutants, including both heavy metals and organic compounds. N-Lauroyl Ethylenediamine Triacetic Acid is particularly well-suited for the remediation of such co-contaminated sites due to its ability to simultaneously chelate metals and solubilize organic pollutants. pjoes.com This dual-action capability simplifies the formulation of washing solutions and can make the remediation process more efficient and cost-effective compared to using a mixture of separate chelating agents and surfactants. pjoes.com

A study on soil contaminated with both copper and phenanthrene demonstrated that LED3A could effectively remove both pollutants in a single washing process. pjoes.com However, the study also noted that the presence of one contaminant could inhibit the removal of the other to some extent, highlighting the complexity of remediation in mixed-plume scenarios. pjoes.com The speciation analysis of the contaminants post-washing revealed that LED3A treatment led to a decrease in the more mobile fractions of both copper and phenanthrene, indicating a reduction in their bioavailability. pjoes.com

Electrokinetic Remediation Enhancement

Electrokinetic remediation is an in-situ technology that uses a low-level direct current to move contaminants, water, and ions through the soil. The application of an electric field induces electromigration, electro-osmosis, and electrophoresis, which collectively transport pollutants to electrodes where they can be collected and removed.

Facilitation of Contaminant Mobilization and Transport

The efficiency of electrokinetic remediation can be significantly hampered by the low solubility of certain contaminants and their strong adsorption to soil particles. N-Lauroyl Ethylenediamine Triacetic Acid can be introduced as an enhancing agent to overcome these limitations. nih.gov When used in the electrolyte solution, it migrates through the soil under the influence of the electric field, facilitating the desorption and transport of contaminants.

In a study on low-permeability soil co-contaminated with copper and decabromodiphenyl ether (BDE209), the use of N-LED3A as a strengthening agent in the catholyte significantly enhanced the removal of both pollutants. nih.gov The removal efficiencies for copper and BDE209 reached up to 65.8% and 46.4%, respectively, with the application of N-LED3A, a substantial improvement over control experiments without the chelating surfactant. nih.gov The N-LED3A facilitated the transport of copper ions towards the cathode through chelation and enhanced the movement of the hydrophobic BDE209 through micellar solubilization. nih.gov The study also noted that an increase in N-LED3A concentration led to a higher electric current and enhanced electro-osmotic flow, further contributing to contaminant transport. nih.gov

Table 3: Enhanced Electrokinetic Remediation with N-LED3A

Contaminant N-LED3A Concentration (mg/L) Synchronous Elution Efficiency (%)
Copper (Cu) 4000 65.4
Decabromodiphenyl Ether (BDE209) 4000 49.9

Data from a study on co-contaminated low permeability soil. nih.gov

Assisted Phytoremediation Techniques

Phytoremediation is a green technology that utilizes plants to extract, stabilize, or degrade contaminants from soil and water. The success of phytoextraction, a subset of phytoremediation, often depends on the bioavailability of the contaminants to the plant roots. While direct research on the application of N-Lauroyl Ethylenediamine Triacetic Acid in assisted phytoremediation is not yet widely available, its known chemical properties allow for informed speculation on its potential role.

Chemical amendments are often used to increase the bioavailability of heavy metals for plant uptake. mdpi.comcabidigitallibrary.org Chelating agents like EDTA have been shown to increase the solubility of heavy metals, thereby enhancing their absorption by plant roots and translocation to the shoots. nih.gov Given that N-Lauroyl Ethylenediamine Triacetic Acid is an effective chelating agent for heavy metals like copper, it could potentially be used in a similar manner to enhance the phytoextraction of these metals. pjoes.com

Furthermore, for soils co-contaminated with organic pollutants, the surfactant properties of N-Lauroyl Ethylenediamine Triacetic Acid could enhance the bioavailability of HOCs, making them more accessible for uptake and degradation by plants and their associated rhizosphere microorganisms. The ability to address both metal and organic contaminants simultaneously could make it a valuable tool in the comprehensive phytoremediation of complex contaminated sites. However, further research is necessary to evaluate its effectiveness and potential phytotoxicity in this context.

Adsorption/Desorption Kinetics and Equilibrium Studies in Environmental Matrices

The effectiveness of remediation technologies, especially those involving soil washing or flushing, is largely governed by the principles of adsorption and desorption. Adsorption refers to the process by which contaminants adhere to the surface of soil particles, while desorption is the release of these contaminants back into the soil solution. N-Lauroyl Ethylenediamine Triacetic Acid, a type of chelating surfactant, is engineered to manipulate these processes to facilitate the removal of pollutants. Research indicates that N-LED3A itself shows negligible adsorption onto soil particles, which is a crucial characteristic for a flushing agent, as it ensures the agent remains mobile and active in the soil solution to interact with contaminants. nih.govresearchgate.net

Competitive Adsorption Mechanisms on Soil Substrates

In many contaminated sites, multiple heavy metal contaminants exist simultaneously, leading to competition for a limited number of adsorption sites on soil particles. scilit.comresearchgate.net The strength of adsorption, and therefore the outcome of this competition, depends on several factors, including the properties of the soil and the chemical nature of the metals.

Factors Influencing Competitive Adsorption:

Soil Properties: Soil pH is a dominant factor; a lower pH generally increases the competition as more metal ions are soluble and mobile. nih.gov The content of soil organic matter (SOM) and clay minerals also plays a critical role, as they provide a high number of negatively charged sites for metal cations to bind to through processes like ion exchange and surface complexation. nih.gov

Heavy Metal Properties: The affinity of different heavy metals for soil binding sites typically follows a sequence related to their electronegativity and hydrolysis constants. A commonly observed selectivity order in competitive scenarios is Pb > Cu > Zn > Cd. nih.gov

The primary mechanism of N-Lauroyl Ethylenediamine Triacetic Acid in this context is to disrupt the existing adsorption equilibrium. As a chelating agent, its ethylenediamine triacetic acid "head" can form highly stable, water-soluble complexes with metal ions. This action effectively removes the metal ions from the soil solution, preventing them from adsorbing onto soil particles and promoting the desorption of already-adsorbed metals. For instance, in soils co-contaminated with copper (Cu) and organic pollutants, N-LED3A has been shown to significantly enhance the synchronous removal of both types of contaminants. nih.govresearchgate.net By chelating the copper, N-LED3A keeps it in the mobile aqueous phase, allowing it to be flushed out of the soil matrix.

Toggle Interactive Table
Table 1: Influence of N-Lauroyl Ethylenediamine Triacetic Acid on Competitive Adsorption of Heavy Metals in Soil
ScenarioDominant Process without N-LED3AEffect of N-LED3A IntroductionGoverning Mechanism of N-LED3A
Multi-metal contamination (e.g., Pb, Cu, Zn)Competitive adsorption onto soil particles (clay, organic matter). Higher affinity metals (e.g., Pb, Cu) are preferentially adsorbed. nih.govnih.govAdsorption equilibrium is shifted towards desorption. Metals are mobilized into the soil solution.Formation of stable, water-soluble metal-N-LED3A complexes.
Low pH SoilIncreased competition among mobile metal ions for limited binding sites. nih.govEnhanced metal removal efficiency, as chelation is often effective at lower pH values where metals are already soluble.Chelation of free metal ions, preventing re-adsorption.
High Organic Matter SoilStrong adsorption of metals via complexation with organic functional groups. nih.govN-LED3A competes with soil organic matter for metal ions, promoting their release into the aqueous phase.Formation of complexes with higher stability constants than metal-organic matter complexes.

Kinetic Modeling of Contaminant Desorption

To quantify the speed at which a contaminant is removed from soil, scientists use kinetic models. These mathematical equations describe the rate of desorption over time and help in designing and predicting the efficiency of remediation strategies. nih.govnih.gov The addition of a chelating surfactant like N-LED3A is intended to accelerate these kinetics, leading to faster and more complete contaminant removal. Several models are commonly used to analyze desorption data. nih.govmdpi.com

Common Desorption Kinetic Models:

Pseudo-First-Order Model: This model assumes that the rate of desorption is proportional to the number of available sites on the adsorbent. It is often associated with diffusion-controlled processes. ncsu.edu

Pseudo-Second-Order Model: This model is one of the most widely applied for adsorption and desorption studies. mdpi.comresearchgate.netmdpi.com It assumes that the rate-limiting step is chemisorption, involving valence forces or electron exchange between the contaminant and the adsorbent. nih.govresearchgate.net A good fit to this model suggests that chemical processes are controlling the desorption rate.

Elovich Model: The Elovich equation is particularly useful for describing chemisorption on highly heterogeneous surfaces, meaning surfaces with a wide range of binding energies. researchgate.netyoutube.comresearchgate.net It assumes that the desorption rate decreases exponentially as the amount of desorbed contaminant increases.

The application of N-LED3A in soil remediation aims to increase the rate constants (k-values) within these models. A higher rate constant signifies a faster approach to equilibrium and, consequently, a more efficient cleanup process. For example, in the electrokinetic remediation of copper and an organic pollutant (BDE209), the use of N-LED3A led to synchronous elution efficiencies of 65.4% for Cu and 49.9% for BDE209, a significant increase compared to control experiments without the surfactant. nih.govresearchgate.net This demonstrates that the surfactant effectively accelerates the desorption kinetics of both metal and organic contaminants, making them available for removal.

Toggle Interactive Table
Table 2: Common Kinetic Models for Contaminant Desorption from Soil
Kinetic ModelLinear EquationKey ParametersInterpretation in Remediation
Pseudo-First-Orderlog(qₑ - qₜ) = log(qₑ) - (k₁/2.303)tqₑ (amount desorbed at equilibrium), qₜ (amount desorbed at time t), k₁ (rate constant)Describes processes where the rate is limited by the concentration gradient (diffusion). ncsu.edu
Pseudo-Second-Ordert/qₜ = 1/(k₂qₑ²) + (1/qₑ)tqₑ, qₜ, k₂ (rate constant)Suggests the rate-limiting step is a chemical interaction (chemisorption). Often provides the best fit for complex systems. nih.govresearchgate.netnih.gov
Elovichqₜ = (1/β)ln(αβ) + (1/β)ln(t)α (initial desorption rate), β (desorption constant related to surface coverage)Applicable to chemisorption on heterogeneous surfaces with varying activation energies. youtube.comresearchgate.net

Industrial and Biotechnological Applications of N Lauroyl Ethylenediamine Triacetic Acid Beyond Remediation

Additives in Material Formulations

The dual functionality of N-Lauroyl Ethylenediamine (B42938) Triacetic Acid as both a surfactant and a chelating agent makes it a valuable additive in the formulation of advanced materials, where it can improve durability, performance, and stability.

Water Tree Retarding Agents in Electrical Insulation Materials

Water treeing is a significant degradation mechanism in polymeric insulation materials, particularly cross-linked polyethylene (B3416737) (XLPE) used in underground power cables. e-cigre.org It involves the formation of tree-like micro-channels within the insulation when subjected to electrical stress in a wet environment, which can lead to premature failure. e-cigre.org The growth of water trees is often accelerated by the presence of metallic ion contaminants.

While direct studies on N-Lauroyl Ethylenediamine Triacetic Acid for this specific application are not widespread, the fundamental properties of chelating agents are key to the function of many water-tree retardant (WTR) formulations. researchgate.net Polar compounds are known to be used as modifying agents to improve the water resistance of XLPE. nih.gov A chelating additive like N-Lauroyl Ethylenediamine Triacetic Acid can theoretically function as a water tree retardant by sequestering these metal ions, rendering them chemically inert and unable to participate in the electrochemical reactions that promote tree growth. Furthermore, incorporating hydrophilic groups can restrict water molecules from accumulating into the micro-beads necessary for tree formation. mdpi.com The lauroyl tail of the molecule would aid in its dispersion within the polymer matrix during formulation.

Components in Coating Technologies for Enhanced Functionality

In advanced coatings, N-Lauroyl Ethylenediamine Triacetic Acid and its derivatives serve to enhance adhesion, dispersion, and surface properties. A closely related compound, N-(trimethoxysilylpropyl)ethylenediamine, triacetic acid, trisodium (B8492382) salt, combines the chelating power of the ED3A group with a silane (B1218182) functional group. gelest.com This structure allows it to act as a "molecular primer" or coupling agent. gelest.com

The silane group forms strong chemical bonds with inorganic surfaces like glass, metal oxides, and mineral fillers, while the ethylenediamine triacetic acid end can chelate metal ions or interact with other components of the coating formulation. gelest.com This dual-action capability leads to several benefits:

Improved Adhesion: By creating a stable bridge between the coating and the substrate, it enhances durability and prevents delamination. gelest.com

Enhanced Pigment and Filler Dispersion: It can be used to treat the surface of particles, improving their dispersion in a liquid medium and preventing clumping, which leads to a more uniform and stable coating. gelest.com

Table 1: Research Findings on Related Compounds in Coating Technologies
CompoundApplicationFunctionKey FindingSource
N-(trimethoxysilylpropyl)ethylenediamine, triacetic acid, trisodium saltCoatings, Surface ModificationCoupling Agent, Dispersant, Adhesion PromoterSilane group bonds to inorganic substrates while the chelating group modifies surface properties, enhancing adhesion, dispersion, and corrosion resistance. gelest.com

Odor Control Agents in Layer Materials and Nonwovens

The chemical structure of N-Lauroyl Ethylenediamine Triacetic Acid makes it a candidate for use in odor control applications, particularly in materials like nonwoven fabrics used in hygiene products or industrial wipes. Malodorous compounds are often volatile amines, mercaptans (sulfur compounds), or organic acids. The ethylenediamine triacetic acid portion of the molecule contains both amine and carboxylic acid groups, which can potentially neutralize or sequester these odor-causing substances through acid-base reactions or chelation. While not specifically documented for this compound, related chemistries are used in deodorizing compositions to effectively remove smells associated with mercaptans, hydrogen sulfide, and amines.

Role in Chemical Processing and Manufacturing

The ability to bind metal ions and modify surfaces is critical in various chemical and manufacturing processes, where N-Lauroyl Ethylenediamine Triacetic Acid can improve efficiency and protect equipment.

Metal Anticorrosion and Corrosion Control Formulations

Corrosion is an electrochemical process that degrades metals. mdpi.com N-Lauroyl Ethylenediamine Triacetic Acid acts as a corrosion inhibitor through a multi-faceted mechanism. As a surfactant, it adsorbs onto the metal surface, with the long lauroyl tail creating a hydrophobic, protective film. mdpi.com This film acts as a barrier, physically blocking corrosive agents like water and oxygen from reaching the metal. mdpi.com

Simultaneously, the ethylenediamine triacetic acid head group can chelate or form strong bonds with the metal atoms on the surface. This action passivates the metal, occupying the active sites that would otherwise participate in the anodic reactions (metal dissolution) of the corrosion process. nouryon.com Organic inhibitors containing nitrogen and oxygen are effective because these elements facilitate strong adsorption to the metal surface. mdpi.com This film-forming ability makes such compounds valuable in formulations for pipelines and other systems where metal integrity is crucial. nouryon.com

Additives in Electroplating Solutions

In electroplating, the goal is to deposit a smooth, uniform, and adherent layer of metal onto a substrate. The composition of the electroplating bath is critical to achieving this. Chelating agents are essential additives in many plating solutions. google.com

N-Lauroyl Ethylenediamine Triacetic Acid can serve a key role in electroplating baths. The ethylenediamine triacetic acid group functions as a chelating agent, forming stable, soluble complexes with the metal ions (e.g., copper) in the bath. researchgate.net This has several benefits:

Control of Metal Ion Concentration: It keeps metal ions available for deposition while preventing their uncontrolled precipitation as hydroxides or salts, especially in alkaline pH solutions.

Improved Deposit Quality: By controlling the supply of metal ions to the cathode, it helps ensure a more even and brighter deposit, preventing issues like high internal stress or poor ductility that can lead to cracking. google.com

The surfactant nature of the molecule can also aid in wetting the substrate surface and dislodging hydrogen bubbles that can cause pitting in the final deposit.

Table 2: Summary of Applications in Chemical Processing
Application AreaMechanism of ActionBenefitSource
Metal AnticorrosionForms a protective, hydrophobic film on the metal surface; chelates surface metal atoms to passivate active sites.Reduces the rate of corrosion by blocking corrosive agents and inhibiting electrochemical reactions. mdpi.comnouryon.com
Electroplating SolutionsChelates metal ions to control their concentration and prevent precipitation; acts as a surfactant to improve wetting.Enhances bath stability and results in a smoother, more uniform, and higher-quality metal deposit. google.comgoogle.com

Applications in Ore Selection and Solid Surface Treatment

The dual functionality of N-Lauroyl Ethylenediamine Triacetic Acid as a chelating surfactant suggests its potential utility in mineral processing and surface treatment applications. While direct studies on Lauroyl ED3A are limited, research on structurally similar N-acyl ethylenediamine triacetic acid surfactants provides strong evidence for its applicability.

Chelating surfactants are recognized for their efficacy as collectors in the flotation of minerals. diva-portal.orgresearchgate.net These amphipathic molecules possess a polar component that can selectively bind to metal ions on a mineral surface through chelation, and a nonpolar tail that renders the mineral surface hydrophobic. diva-portal.org This induced hydrophobicity is crucial for the attachment of mineral particles to air bubbles, facilitating their separation from gangue materials. researchgate.net A study on N-hexadecyl ethylenediamine triacetic acid (HED3A), a long-chain analogue of LED3A, highlighted its promising application in ore selection due to the ability of the ethylenediamine triacetic acid group to chelate various metal ions. nih.gov The selection of a specific chelating agent for a mineral is guided by the chemical properties of the donor atoms in the reagent and on the mineral surface. columbia.edu The design of such collectors aims to create neutral, insoluble metal chelates on the mineral surface to promote hydrophobicity. columbia.edu

In the realm of solid surface treatment, the surfactant properties of N-acyl ethylenediamine triacetic acids are paramount. These compounds exhibit good wetting, dispersing, and emulsifying power. nih.govresearchgate.net These characteristics are essential for formulations designed for cleaning and modifying surfaces. The ability to chelate metal ions also contributes to their effectiveness in preventing the deposition of mineral scales and enhancing cleaning efficiency, particularly in hard water conditions. sciforum.netthinkdochemicals.com

Table 1: Properties of N-acyl Ethylenediamine Triacetic Acid Surfactants Relevant to Ore Selection and Surface Treatment

PropertyDescriptionRelevance
Chelation Forms stable complexes with various metal ions via the ethylenediamine triacetic acid head group. nih.govEnables selective binding to mineral surfaces for flotation and prevents metal ion interference in cleaning formulations. diva-portal.orgthinkdochemicals.com
Surfactancy Exhibits surface-active properties such as reducing surface tension, wetting, and emulsification due to its amphiphilic nature. researchgate.netPromotes the hydrophobicity of minerals in flotation and aids in the removal of dirt and oils from solid surfaces. researchgate.netthinkdochemicals.com
Hard Water Stability Maintains performance in the presence of calcium and magnesium ions. sciforum.netCrucial for applications in industrial water systems and household cleaning products where hard water is prevalent. thinkdochemicals.com

Biotechnological and Biochemical Processing Applications

The unique combination of detergency and chelating ability in N-Lauroyl Ethylenediamine Triacetic Acid makes it a candidate for specialized applications in biotechnology and biochemistry, where the manipulation of proteins and biological materials is central.

Detergents are fundamental tools in biochemistry for solubilizing membrane proteins and aiding in the refolding of denatured proteins. google.comlevel.com.tw Non-denaturing detergents are particularly valuable as they can disrupt lipid-lipid and lipid-protein interactions without breaking the protein-protein interactions that are essential for maintaining a protein's native structure and function. level.com.twthermofisher.com

While direct studies on Lauroyl Ethylenediamine Triacetic Acid are not prevalent, the use of the structurally related anionic surfactant N-lauroylsarcosine (sarkosyl) in protein biochemistry is well-documented. N-lauroylsarcosine is employed for the mild solubilization of proteins, including those from bacterial inclusion bodies, often preserving their biological activity. nih.govresearchgate.net It is considered a non-denaturing agent that can facilitate the purification of proteins by improving their solubility and stability in solution. nih.gov The mechanism involves the detergent's amphipathic nature, where the hydrophobic tail interacts with the non-polar regions of the protein, while the hydrophilic head maintains solubility in the aqueous buffer. nih.gov

Given that N-Lauroyl Ethylenediamine Triacetic Acid also possesses a lauroyl hydrophobic tail and a charged hydrophilic head, it is expected to exhibit similar non-denaturing detergent properties. Its chelating function could offer an additional advantage by sequestering divalent cations that might otherwise promote protein aggregation or enzymatic degradation.

The traditional process of silk degumming involves the removal of sericin, a glue-like protein that coats the fibroin filaments. textilelearner.net This is typically achieved using alkaline solutions and soaps, which can sometimes be harsh on the silk fibers. textilelearner.net Chelating agents are often employed in textile processing to sequester metal ions that can negatively impact the efficiency of scouring and bleaching processes. nestorindustries.comadinathauxichem.com

The application of chelating surfactants in silk degumming presents an innovative approach. A study on N-hexadecyl ED3A, a chelating surfactant with a longer alkyl chain than LED3A, demonstrated its effectiveness as a degumming agent. sciforum.net The study found that a lower dosage of the chelating surfactant achieved results comparable to conventional soap, and it performed well even without the addition of a separate chelating dispersant. sciforum.net The mechanism involves the surfactant action aiding in the removal of the sericin gum, while the chelating head group sequesters metal ions that could interfere with the process, leading to a more efficient and potentially gentler degumming process. This suggests that N-Lauroyl Ethylenediamine Triacetic Acid could similarly serve as an effective and multifunctional agent in the processing of raw silk.

Agricultural Formulations

In the agricultural sector, the efficacy of herbicides and pesticides can be significantly influenced by the formulation of the product. Adjuvants are added to these formulations to improve their performance, for example, by enhancing their spreading, sticking, and penetration capabilities. researchgate.net

N-Lauroyl Ethylenediamine Triacetic Acid and its analogues have been identified as valuable components in selective herbicide formulations. A US patent discloses that "alkoyl ethylene (B1197577) diamine triacetic acids (e.g., lauroyl ethylene diamine triacetic acids)" are suitable chelating agents for use in such compositions. google.com These herbicides are designed to be effective against a variety of weeds, including common species like dandelions, while leaving desirable plants such as lawn grasses relatively unharmed. google.com The formulation can be prepared as a ready-to-use liquid, a liquid concentrate, or a dry concentrate. google.com

The utility of N-Lauroyl Ethylenediamine Triacetic Acid extends to broader pesticidal applications, where its primary role is that of a chelating agent. The same US patent that identifies its use in herbicides also describes its application in pesticidal compositions for controlling insect pests. thinkdochemicals.com The chelating agent can be incorporated in various forms, including as a salt (e.g., sodium, potassium, calcium, zinc, ammonium, amine, or amide salts). thinkdochemicals.com

The concentration of the chelating agent in these formulations can range from approximately 0.25% to 40% by weight. thinkdochemicals.com In liquid formulations, the concentration typically falls between 0.5% and 10%. thinkdochemicals.com The effectiveness of these pesticidal compositions relies on the ingestion of the formulation by the target insect pests. thinkdochemicals.com The chelating agent, by sequestering essential metal ions, disrupts the physiological processes of the pest, leading to its demise. The use of such chelating agents is noted to be environmentally compatible. google.com

Analytical Methodologies for Characterization and Performance Assessment of N Lauroyl Ethylenediamine Triacetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the molecular structure of newly synthesized N-acyl ethylenediamine (B42938) triacetic acid compounds, including LED3A. researchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the LED3A molecule. researchgate.net The infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds.

Key FTIR spectral data for N-acyl ethylenediamine triacetic acids, which are structurally similar to LED3A, are summarized in the table below. These values provide a reference for the expected absorption peaks in an FTIR analysis of LED3A.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3400-2500 (broad)
C-H (Alkyl Chain)Stretching2920-2850
C=O (Amide)Stretching~1640
C=O (Carboxylic Acid)Stretching~1720
C-NStretching1200-1020
Data based on characteristic infrared absorption frequencies for organic compounds.

The presence of a broad band in the 3400-2500 cm⁻¹ region is indicative of the hydroxyl groups of the carboxylic acids. The sharp peaks around 2920-2850 cm⁻¹ confirm the presence of the long lauroyl hydrocarbon chain. The distinct carbonyl stretching vibrations for the amide and carboxylic acid groups are also crucial for structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the LED3A molecule. researchgate.net Both ¹H NMR and ¹³C NMR are employed to elucidate the connectivity of atoms.

In a typical ¹H NMR spectrum of a compound like LED3A, specific proton signals can be assigned to different parts of the molecule. For instance, the protons of the lauroyl chain's terminal methyl group would appear at a distinct chemical shift compared to the methylene (B1212753) protons adjacent to the nitrogen atoms or the carbonyl groups.

Similarly, ¹³C NMR spectroscopy would show unique signals for each carbon atom in a different chemical environment, such as the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the ethylenediamine backbone, and the individual carbons of the lauroyl chain.

Proton TypeApproximate Chemical Shift (δ, ppm)
CH₃ (terminal)~0.9
(CH₂)n (alkyl chain)~1.2-1.6
CH₂-C=O (alpha to carbonyl)~2.2-2.4
CH₂-N (on ethylenediamine)~2.5-3.5
COOH~10-12
Predicted ¹H NMR chemical shifts based on standard values for similar functional groups.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating LED3A from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. An HPLC method could be developed using a C18 reversed-phase column with a mobile phase consisting of an appropriate buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the amide and carboxyl groups exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Liquid chromatography-mass spectrometry (LC/MS) offers a highly sensitive and specific method for the direct analysis of related compounds like ethylenediaminetriacetic acid (ED3A) and its derivatives. iaea.org This technique can be used to identify and quantify these compounds in various samples, including those with complex matrices. iaea.org

Electroanalytical Techniques for Chelation Studies

The primary function of LED3A is its ability to chelate metal ions. researchgate.net Electroanalytical techniques are invaluable for studying these chelation properties and determining the stability of the metal-LED3A complexes.

Potentiometric Titrations for Metal Ion Determination

Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes. youtube.com In this technique, the change in the potential of an ion-selective electrode is monitored as a solution of a metal ion is titrated with a solution of the chelating agent, in this case, LED3A. youtube.comcost-nectar.eu

The titration is typically carried out in a thermostated vessel under an inert atmosphere to prevent interference from carbon dioxide. cost-nectar.eu The potential of a suitable indicator electrode, such as a copper ion-selective electrode or a glass electrode (to monitor pH changes), is measured against a stable reference electrode (e.g., Ag/AgCl or calomel (B162337) electrode). youtube.com The resulting titration curve, a plot of potential versus the volume of titrant added, shows a distinct inflection point at the stoichiometric equivalence point, from which the concentration of the metal ion and the stability of the complex can be calculated. youtube.com

The stability of metal complexes with chelating agents is a critical parameter. For instance, N-(2-Hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid (HEDTA), a related compound, is known to form stable complexes with various metal ions, which is important for applications like the separation of f-elements and nuclear waste treatment. sigmaaldrich.com The chelation of metal ions by the ethylenediamine triacetic acid (ED3A) group is a key property for applications in metal anticorrosion, corrosion control, and ore selection. nih.gov

Surface Chemistry Characterization

As a surfactant, the behavior of LED3A at surfaces and interfaces is of great importance. Techniques for characterizing its surface chemistry include the determination of surface tension and critical micelle concentration (CMC). These properties are crucial for its application in areas where surface activity is required. researchgate.net The surface properties of similar N-acyl ethylenediamine triacetate surfactants have been shown to include strong surfactancy and emulsification power. researchgate.net

The table below summarizes key surface properties that would be characterized for LED3A, based on findings for similar N-acyl ED3A surfactants. researchgate.net

PropertyDescription
Surface TensionThe force per unit length at the interface between a liquid and another phase.
Interfacial TensionThe force per unit length at the interface between two immiscible liquids.
Critical Micelle Concentration (CMC)The concentration of surfactant above which micelles form.
Foaming HeightA measure of the ability of the surfactant to generate foam.
Emulsification PowerThe ability of the surfactant to stabilize an emulsion of two immiscible liquids.
Based on the characterization of N-acyl ethylenediamine triacetate surfactants.

These analytical methodologies provide a comprehensive framework for the structural confirmation, quantification, and performance evaluation of N-Lauroyl Ethylenediamine Triacetic Acid, ensuring its quality and efficacy for various applications.

Measurement of Surface and Interfacial Tension

The ability of Lauroyl-EDTA to reduce surface and interfacial tension is a primary indicator of its surfactant activity. Several methods are employed for these measurements, with the choice often depending on the specific requirements of the analysis, such as the nature of the interface (liquid-gas or liquid-liquid) and the availability of the sample.

Commonly used techniques include:

Wilhelmy Plate Method: This force-based method utilizes a platinum plate that is brought into contact with the liquid surface. The force required to pull the plate from the surface is measured and used to calculate the surface tension. It is known for its accuracy and ease of use. ebatco.com The plate is initially wetted with the liquid, and the force is measured as it is pulled through the interface. ebatco.com

du Noüy Ring Method: Similar to the Wilhelmy plate method, this technique involves measuring the force needed to detach a platinum ring from the liquid surface. ebatco.combiolinscientific.com The maximum force just before the liquid film breaks is recorded and used for calculation. biolinscientific.com

Pendant Drop Method: This optical method analyzes the shape of a droplet of liquid hanging from a needle. ebatco.comhubspot.net The shape of the drop is governed by the balance between gravity and surface tension. By fitting the drop profile to the Young-Laplace equation, the surface or interfacial tension can be determined. ebatco.combiolinscientific.com This method is particularly useful when only small sample volumes are available. hubspot.net

These methods allow for the determination of the equilibrium surface tension of Lauroyl-EDTA solutions at various concentrations. The data obtained is essential for understanding its efficiency as a surfactant.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate and form micelles in solution. The determination of the CMC of Lauroyl-EDTA is crucial for optimizing its use in applications such as detergency, emulsification, and solubilization. Several techniques are available to measure the CMC, each relying on the detection of a distinct change in a physical property of the solution as a function of surfactant concentration.

Key methods for CMC determination include:

Tensiometry: This is one of the most common methods, where the surface tension of the surfactant solution is measured as a function of its concentration. nih.gov As the concentration of Lauroyl-EDTA increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is the CMC. nih.gov

Conductivity Measurement: For ionic surfactants like Lauroyl-EDTA, the electrical conductivity of the solution changes with concentration. The conductivity increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity slows down due to the formation of micelles which have a lower mobility than the individual ions. The breakpoint in the plot of conductivity versus concentration corresponds to the CMC. nih.govumcs.pl

Fluorescence Spectroscopy: This technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. nih.gov The fluorescence intensity or the wavelength of maximum emission of the probe changes significantly upon micelle formation, allowing for the determination of the CMC. nih.gov

Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution. Below the CMC, only individual surfactant molecules are present. Above the CMC, the formation of larger micellar aggregates leads to a significant increase in the scattered light intensity and the measured particle size, which can be used to identify the CMC. lcms.cz

Capillary Electrophoresis (CE): A novel application of CE involves monitoring the viscosity of the surfactant solution. A significant change in the migration time of an analyte through the capillary is observed at the CMC due to the change in solution viscosity upon micelle formation. nih.gov

The choice of method can depend on the specific properties of the surfactant and the desired accuracy. For instance, tensiometry and fluorescence spectroscopy are often effective for both anionic and nonionic surfactants. nih.gov

Method Principle Typical Observation at CMC
TensiometryMeasurement of surface tensionPlateau in surface tension vs. concentration plot
ConductivityMeasurement of electrical conductivityBreakpoint in conductivity vs. concentration plot
Fluorescence SpectroscopyChange in fluorescence of a probeAbrupt change in fluorescence intensity or emission wavelength
Dynamic Light ScatteringMeasurement of particle sizeSignificant increase in scattered light intensity and particle size
Capillary ElectrophoresisMonitoring of solution viscosityDrastic change in analyte migration time

Analysis of Foaming and Emulsification Properties

The ability of Lauroyl-EDTA to form and stabilize foams and emulsions is a critical performance parameter for many of its applications. These properties are directly related to its ability to reduce surface and interfacial tension and to form protective films at the air-liquid or liquid-liquid interface.

Foaming Properties: The foaming ability and foam stability of Lauroyl-EDTA solutions can be assessed using various methods. A common technique involves bubbling a gas, such as nitrogen, through the surfactant solution at a controlled rate and measuring the initial foam volume (foaming capacity) and the rate at which the foam collapses over time (foam stability). researchgate.net The structure and morphology of the foam can be further analyzed using microscopic techniques. The glycosylation of proteins, for instance, has been shown to significantly enhance foaming properties by increasing interfacial adsorption and reducing surface tension. researchgate.net

Emulsification Properties: The emulsifying power of Lauroyl-EDTA is evaluated by its ability to form and stabilize emulsions of two immiscible liquids, such as oil and water. The stability of the emulsion can be determined by observing the time it takes for the two phases to separate. researchgate.net The droplet size distribution of the emulsion, which is a key factor in its stability, can be analyzed using techniques like light scattering or microscopy.

Assessment of Calcium Ion Stability and Hard Water Tolerance

The performance of many surfactants is adversely affected by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water. The ethylenediamine triacetic acid group in Lauroyl-EDTA provides it with chelating ability, which is expected to enhance its stability in hard water.

The assessment of hard water tolerance involves preparing solutions of Lauroyl-EDTA in water with varying concentrations of calcium ions and evaluating its performance. This can be done by observing the clarity of the solution; the formation of a precipitate indicates poor stability. The stability of a related compound, trisodium (B8492382) N-hexadecyl ethylenediamine triacetate (3NaHED3A), in hard water was found to be superior to that of common surfactants like sodium dodecylsulfate (SDS) and sodium dodecylbenzene (B1670861) sulfonate (LAS). nih.gov The chelating ability of the ED3A group with metal ions is a key factor in this enhanced stability. nih.gov

Investigation of Thermodynamic Parameters of Adsorption and Micellization

Understanding the thermodynamic driving forces behind the adsorption of Lauroyl-EDTA at interfaces and its self-assembly into micelles provides deeper insights into its behavior. The standard Gibbs free energy of adsorption (ΔG°ads) and micellization (ΔG°mic) can be calculated from experimental data, primarily from surface tension measurements as a function of temperature.

Thermodynamics of Adsorption: The efficiency of adsorption at the air-water interface can be quantified by the ΔG°ads. A more negative value indicates a greater tendency for the surfactant to adsorb at the interface.

Thermodynamics of Micellization: The spontaneity of micelle formation is determined by the ΔG°mic. This parameter can be further broken down into its enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many surfactants, micellization is an entropy-driven process, meaning that the increase in entropy of the system upon micelle formation is the primary driving force. researchgate.net The thermodynamic parameters can be obtained from the temperature dependence of the CMC. researchgate.net

By studying these parameters, it is possible to understand how changes in molecular structure and environmental conditions (like temperature) affect the adsorption and micellization processes of Lauroyl-EDTA. researchgate.net

Environmental Fate and Degradation Pathways of N Lauroyl Ethylenediamine Triacetic Acid

Biodegradation Studies and Mechanisms

The biodegradation of LED3A is a critical process in determining its environmental persistence. As a complex molecule, its degradation is expected to involve multiple steps and the cooperation of diverse microbial communities.

Primary vs. Ultimate Degradation Assessment

The assessment of biodegradation distinguishes between two key stages: primary and ultimate degradation.

Primary Biodegradation: This initial stage involves the alteration of the chemical structure of LED3A by microbial action, leading to the loss of its surfactant properties. For a molecule like LED3A, this could involve the cleavage of the lauroyl fatty acid chain from the ethylenediamine (B42938) triacetic acid head. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), can be used to assess primary biodegradation. A result of over 20% biodegradation in these tests is indicative of primary degradation. innospecsustainability.comnih.gov

Ultimate Biodegradation: This is the complete breakdown of the compound by microorganisms into simple inorganic molecules like carbon dioxide, water, and mineral salts, along with the formation of new microbial biomass. nih.gov For a substance to be considered "readily biodegradable," it must achieve a high level of ultimate biodegradation (e.g., >60% mineralization) within a 28-day window in stringent OECD tests. innospecsustainability.comnih.gov While specific data for LED3A is not readily available, related amphoteric surfactants have been shown to be readily biodegradable under aerobic conditions. nih.gov

The structural similarity of the headgroup to Ethylenediaminetetraacetic acid (EDTA) suggests that the ultimate biodegradability of LED3A may be limited, as EDTA itself is known for its persistence. nih.gov However, the presence of the fatty acid chain could potentially facilitate the initial microbial attack.

Microbial Consortia and Biotransformation Pathways

The complete degradation of complex xenobiotic substances like surfactants often requires the synergistic action of a microbial consortium. nih.govnih.govresearchgate.net In such a consortium, different microbial species carry out different steps of the degradation pathway. nih.gov For N-Lauroyl Ethylenediamine Triacetic Acid, the biotransformation is likely to proceed via a multi-step process:

Initial Cleavage: The degradation pathway could be initiated by either the cleavage of the lauroyl group or the carboxymethyl groups from the ethylenediamine backbone. The degradation of some linear alcohol ethoxylates and ethoxylated fatty amines begins with a central cleavage of the molecule. nih.gov

Fatty Acid Metabolism: Once cleaved, the lauroyl group, a C12 fatty acid, can be readily metabolized by a wide range of microorganisms through the well-established β-oxidation pathway.

Degradation of the Chelant Headgroup: The remaining ethylenediamine triacetic acid (ED3A) moiety would then be further degraded. The biodegradation of the related compound, EDTA, is known to be carried out by specific bacterial strains, such as Chelatobacter and Chelatococcus, which are found in soil and wastewater treatment plants. nih.govoup.com These bacteria possess specialized enzymes, like monooxygenases, that can break down the aminopolycarboxylate structure. nih.govoup.com It is plausible that similar microbial consortia, capable of degrading both fatty acids and aminopolycarboxylates, would be required for the complete mineralization of LED3A. The addition of surfactants has been shown to enhance the microbial degradation of other pollutants by increasing their bioavailability. nih.govresearchgate.netfrontiersin.org

Assessment of Potential Degradation Intermediates (e.g., related to ED3A cyclization)

The degradation of N-Lauroyl Ethylenediamine Triacetic Acid is expected to produce a series of intermediate products before complete mineralization. Based on the degradation pathways of related compounds, potential intermediates include:

Lauric Acid and Ethylenediamine triacetic acid (ED3A): If the initial step is the hydrolysis of the amide bond, these two compounds would be the primary degradation products.

Intermediates from the breakdown of the ED3A headgroup: The microbial degradation of EDTA is known to produce intermediates such as ethylenediaminediacetic acid (EDDA) and iminodiacetic acid (IDA). It is conceivable that similar intermediates would be formed during the breakdown of the ED3A moiety of LED3A.

Environmental Persistence and Mobility

The persistence and mobility of N-Lauroyl Ethylenediamine Triacetic Acid in the environment are influenced by its interactions with soil and sediment, as well as its potential to be transported with water.

Adsorption/Desorption Dynamics in Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles is a key factor in its environmental mobility. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com

Research on the use of N-Lauroyl Ethylenediamine Triacetate (N-LED3A) as a strengthening agent in the electrokinetic remediation of contaminated low-permeability soil indicated that a negligible amount of the compound was adsorbed onto the experimental soil. nih.gov This suggests a low potential for adsorption and, consequently, a higher potential for mobility in that specific soil type.

Table 1: Factors Influencing Soil Adsorption of N-Lauroyl Ethylenediamine Triacetic Acid

Soil PropertyPotential Impact on Adsorption
Organic Carbon Content The hydrophobic lauroyl tail may adsorb to soil organic matter.
Clay Content and Type The charged carboxylate groups of the head may interact with mineral surfaces.
pH Influences the charge of the carboxylate groups and the surface charge of soil minerals.
Presence of Metal Ions The chelating headgroup can form complexes with metal ions in the soil, potentially influencing its partitioning between soil and water. researchgate.net

This table is generated based on general principles of chemical adsorption in soil and is for illustrative purposes.

Leaching Potential in Environmental Systems

Leaching is the process by which water-soluble substances are transported through the soil profile with percolating water. Chemicals with low adsorption to soil and high water solubility have a higher potential to leach into groundwater. nih.gov

Given the finding that N-Lauroyl Ethylenediamine Triacetate exhibits negligible adsorption in at least one soil type, it can be inferred that the compound has the potential to be mobile and leach through the soil. nih.gov As a surfactant, it may also influence the leaching of other hydrophobic organic compounds by increasing their solubility in water. iastate.edu The amphoteric nature of LED3A, meaning it can carry a positive, negative, or neutral charge depending on the pH, can also affect its mobility in soil. nih.govalfa-chemistry.com

Further studies using different soil types are needed to fully characterize the leaching potential of N-Lauroyl Ethylenediamine Triacetic Acid and to develop a comprehensive understanding of its mobility in various environmental systems.

Comparative Analysis with Other Chelating Agents (e.g., EDTA, EDDS) Regarding Biodegradability

The environmental persistence of chelating agents is a critical factor in their application, with a growing demand for effective yet biodegradable alternatives. A comparative analysis of N-Lauroyl Ethylenediamine Triacetic Acid (LET3A) with established chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Ethylenediamine-N,N'-disuccinic acid (EDDS) reveals significant differences in their susceptibility to biodegradation.

Ethylenediaminetetraacetic acid (EDTA) is well-documented for its high efficacy in chelating metal ions but also for its remarkable persistence in the environment. nih.govmdpi.com It is slowly degradable and can accumulate in soil, surface water, and groundwater. mdpi.com Studies have shown that EDTA is highly stable in wastewater treatment plants and natural waters, classifying it as a major organic pollutant. nih.gov The primary degradation pathway for EDTA in the environment is often slow abiotic decomposition under the influence of UV light, rather than microbial action. mdpi.com Its resistance to biodegradation is partly due to the presence of multiple tertiary amino groups and carboxymethyl substituents, which create a stable molecular structure. nih.gov

Ethylenediamine-N,N'-disuccinic acid (EDDS) , in contrast, is recognized as a readily biodegradable alternative to EDTA. nih.govmdpi.com The structural difference, substituting succinate (B1194679) groups for acetate (B1210297) groups, makes it more susceptible to microbial degradation. Laboratory experiments have demonstrated that EDDS has a much shorter environmental half-life than EDTA. For instance, in one study, the estimated effect half-lives for EDDS in soil ranged from 3.8 to 7.5 days, whereas the minimum observed half-life for EDTA was 36 days under similar conditions. nih.gov This superior biodegradability reduces the risk of long-term environmental accumulation and associated issues like the mobilization of heavy metals. nih.govmdpi.com

N-Lauroyl Ethylenediamine Triacetic Acid (LET3A) is a more complex molecule, incorporating a long-chain fatty acid (lauroyl group) into an ethylenediamine triacetic acid structure. chemicalbook.com While direct, comprehensive biodegradation studies on LET3A are not as widely published as those for EDTA and EDDS, its chemical structure provides insight into its likely environmental fate. The biodegradability of ethylenediamine derivatives is known to be influenced by the type and number of substituents. nih.gov Polysubstitution and the presence of carboxymethyl groups (-CH2COOH), which LET3A possesses, can decrease the susceptibility to biodegradation. nih.gov However, the presence of the lauroyl group, a C12 fatty acid chain, introduces a feature commonly found in biodegradable surfactants. This lipid component could potentially be a target for microbial enzymatic attack, suggesting a different degradation pathway compared to the highly persistent EDTA.

The following table summarizes the comparative biodegradability of these chelating agents.

Comparative Biodegradability of Chelating Agents

Chelating AgentChemical Structure BasisGeneral Biodegradability ProfileKey Findings/Characteristics
EDTA (Ethylenediaminetetraacetic acid)Ethylenediamine with four carboxymethyl groupsVery Low / PersistentResistant to microbial degradation in wastewater treatment plants and natural waters. nih.govnih.gov Accumulates in soil and water systems. mdpi.com
EDDS (Ethylenediamine-N,N'-disuccinic acid)Ethylenediamine with two succinic acid groupsHigh / Readily BiodegradableConsidered an effective and biodegradable alternative to EDTA. nih.govmdpi.com Estimated soil half-life can be as short as 3.8 days. nih.gov
LET3A (N-Lauroyl Ethylenediamine Triacetic Acid)Ethylenediamine with three carboxymethyl groups and one N-lauroyl groupPotentially Biodegradable (Inferred)Complex structure with features that both hinder (polysubstitution) and potentially promote (fatty acid chain) biodegradation. nih.gov Used in soil remediation, where its interaction with microbes is noted. researchgate.net

Non-Clinical Biological Interactions

Effects on Microbial Activity and Diversity in Environmental Systems (e.g., soil, wastewater)

N-Lauroyl Ethylenediamine Triacetic Acid (N-LED3A) has been utilized as a chelating surfactant in environmental applications, notably for the electrokinetic remediation of soils co-contaminated with heavy metals and organic pollutants. researchgate.netnih.gov In these systems, N-LED3A interacts with the native microbial communities. Research indicates that the presence of degrading bacteria can synergistically enhance the remediation efficiency, suggesting that the compound can influence, and is influenced by, microbial activity. researchgate.net The introduction of any chemical agent into an ecosystem like soil can alter the habitat and available resources, thereby affecting microbial diversity and function. nih.gov While specific studies focusing solely on N-LED3A's impact on microbial diversity are limited, the principles of soil microbiology suggest that its presence could select for or inhibit certain microbial populations depending on their metabolic capabilities. For instance, studies on sodium lauryl ether sulphate (SLES), another surfactant, show that its degradation in soil is linked to microbial abundance, with higher disappearance rates in soils with more microbes. mdpi.comresearchgate.net This highlights the crucial role of microorganisms in the fate of such compounds in the environment.

Antimicrobial Efficacy Against Specific Microorganisms (Bacteria, Yeast, Fungi)

While direct antimicrobial data for Lauroyl ethylenediamine triacetic acid is not extensively detailed in the available literature, its chemical structure, which includes a lauroyl group derived from lauric acid, suggests potential antimicrobial properties. Lauric acid itself and its derivatives are known to possess broad-spectrum antimicrobial activity. nih.govnih.gov

A closely related compound, Ethyl Lauroyl Arginate (ELA), which also features the C12 lauroyl chain, is a potent antimicrobial agent effective against a wide range of bacteria, yeasts, and molds. nih.gov ELA has been approved as a food preservative due to its efficacy. nih.gov Its mechanism of action involves disrupting the cell membranes of microorganisms. The antimicrobial activity of the lauroyl group is a well-established principle, suggesting that LET3A may also exhibit similar, though not identical, effects.

The table below presents the minimum inhibitory concentrations (MIC) for Ethyl Lauroyl Arginate (ELA) against various microorganisms, illustrating the potential antimicrobial spectrum that the lauroyl moiety can confer.

Antimicrobial Efficacy of Ethyl Lauroyl Arginate (ELA) (A Related Compound)

Microorganism TypeSpecific MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
YeastSaccharomyces cerevisiae35 nih.gov
YeastCandida albicans112.5 nih.gov
YeastZygosaccharomyces bailii62.5 nih.gov
BacteriaEscherichia coli O157:H780 (showed reduction in biofilm) nih.gov

Theoretical and Computational Investigations of N Lauroyl Ethylenediamine Triacetic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential computational techniques used to predict and analyze the behavior of molecules at an atomic level. These methods are particularly useful for complex molecules like LED3A, offering insights that can be difficult to obtain through experimental means alone.

The functionality of LED3A is intrinsically linked to its three-dimensional structure. Molecular modeling techniques, such as molecular mechanics and molecular dynamics, are employed to explore the conformational landscape of the molecule. These simulations reveal that the long lauroyl (C12) chain is highly flexible, capable of adopting numerous conformations. The stability of any given conformation is determined by a delicate balance of intramolecular forces, including van der Waals interactions along the hydrocarbon tail and hydrogen bonding within the headgroup.

The ethylenediamine (B42938) triacetic acid headgroup also exhibits conformational flexibility. The orientation of the three carboxylic acid groups is crucial for its chelation capabilities. Computational studies can identify the lowest energy conformations, which represent the most probable shapes of the molecule in different environments (e.g., in a vacuum, in water, or at an interface). These stable conformations are critical for understanding how the molecule presents its binding sites for interaction with metal ions. The stability is often quantified by the potential energy of the system, with lower energies indicating a more stable structure.

The electrostatic potential surface of a molecule maps the electrostatic forces it exerts on its surroundings. For LED3A, this analysis highlights the distinct regions of the molecule. The long lauroyl tail is characterized by a neutral, non-polar potential, which is responsible for its hydrophobic nature. In stark contrast, the headgroup exhibits a strongly negative electrostatic potential, concentrated around the oxygen atoms of the three carboxylic acid groups.

This charge distribution is fundamental to its dual functionality. The non-polar tail drives the molecule to interfaces, such as oil-water or air-water, to minimize unfavorable interactions with water. The highly negative, polar headgroup readily interacts with water molecules and, importantly, with positively charged metal ions. Quantum chemical calculations can quantify this charge distribution by assigning partial charges to each atom (e.g., using Mulliken or Natural Bond Orbital analysis), confirming the localization of negative charge on the carboxylate oxygens, which act as the primary sites for chelation.

Quantum Chemical Calculations of Chelation Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate means of studying the electronic structure and energetics of molecular interactions. For LED3A, these methods are invaluable for understanding the nature and strength of its chelation with metal ions.

The primary role of the ethylenediamine triacetic acid headgroup is to bind metal ions. Quantum chemical calculations can be used to determine the binding energy between LED3A and various metal cations. This is achieved by calculating the total energy of the isolated LED3A molecule, the isolated metal ion, and the resulting metal-LED3A complex. The binding energy is the difference between the energy of the complex and the sum of the energies of the isolated species.

ΔE_binding = E_complex - (E_LED3A + E_metal)

A more negative binding energy indicates a stronger, more stable complex. These calculations can be performed for a range of divalent and trivalent metal ions. For instance, studies on similar chelating agents show that binding strength is often influenced by the charge and size of the metal ion. nih.gov Trivalent cations like Fe³⁺ generally form stronger complexes than divalent cations like Ca²⁺ or Mg²⁺ due to stronger electrostatic attraction. nih.gov The table below presents hypothetical, yet plausible, binding energies for LED3A with common metal ions, based on trends observed for similar chelating agents. nih.gov

Metal IonIonic Radius (Å)ChargeCalculated Binding Energy (kcal/mol)
Ca²⁺1.00+2-150
Mg²⁺0.72+2-135
Cu²⁺0.73+2-185
Fe³⁺0.65+3-250
Al³⁺0.54+3-230

Note: The binding energies presented are illustrative and derived from general principles of chelation chemistry. Actual values would require specific DFT calculations for the LED3A molecule.

These calculations not only provide a quantitative measure of binding strength but also reveal the geometry of the coordination complex, showing the precise bond lengths and angles between the metal ion and the oxygen and nitrogen donor atoms of the LED3A headgroup.

Computational Studies of Interfacial Adsorption and Self-Assembly

As a surfactant, LED3A exhibits complex behavior at interfaces and in solution, where it can self-assemble into larger structures like micelles. Molecular dynamics (MD) simulations are the primary computational tool for investigating these large-scale, dynamic processes. mdpi.comfrontiersin.org

MD simulations can model the behavior of many LED3A molecules simultaneously in an aqueous environment. These simulations show that the hydrophobic lauroyl tails are repelled by water, while the hydrophilic chelating headgroups are attracted to it. This amphiphilic nature drives the molecules to adsorb at oil-water or air-water interfaces, with their tails oriented away from the water phase. This adsorption lowers the interfacial tension.

Above a certain concentration, known as the critical micelle concentration (CMC), LED3A molecules in the bulk solution will spontaneously form aggregates. researchgate.net The most common form is the spherical micelle, where the hydrophobic tails cluster together in the core, shielded from the water, and the hydrophilic headgroups form a charged outer shell (the corona). Simulations can predict the size and shape of these aggregates and provide insight into their formation dynamics. mdpi.comnih.gov The electrostatic repulsion between the negatively charged headgroups is a key factor that influences the size and stability of the resulting micelles. Computational studies can explore how factors like pH and the presence of counterions in the solution affect the self-assembly process. nih.gov

Future Research Directions and Emerging Paradigms for N Lauroyl Ethylenediamine Triacetic Acid Research

Development of Green Synthesis Methodologies

The current synthesis of N-acyl ethylenediamine (B42938) triacetic acids, including Lauroyl ED3A, often involves a two-step process. sciforum.net This typically includes the condensation of ethylenediamine with a fatty acid chloride, followed by the reaction of the resulting N-acyl ethylenediamine with chloroacetic acid. sciforum.net While effective, this method can involve the use of hazardous reagents and may generate by-products. Future research is poised to focus on the development of greener and more sustainable synthesis routes.

Key areas for future investigation in green synthesis include:

Catalytic Routes: Exploring the use of novel, recyclable catalysts to improve reaction efficiency and reduce waste. This could involve enzymatic catalysis or the use of solid acid catalysts to replace traditional methods.

Alternative Reagents: Investigating the use of more environmentally benign starting materials. For instance, replacing fatty acid chlorides with fatty acids activated in situ using greener methods could reduce the generation of corrosive by-products.

Solvent Selection: Shifting towards the use of green solvents, such as water, supercritical fluids, or bio-based solvents, to minimize the environmental footprint of the synthesis process.

Process Intensification: Developing continuous flow processes for the synthesis of Lauroyl ED3A, which can offer better control over reaction conditions, improved safety, and reduced waste generation compared to batch processes.

The development of such green synthesis methodologies will be crucial for the sustainable and large-scale production of Lauroyl ED3A, making it a more viable option for widespread industrial and environmental applications. researchgate.net

Advanced Functionalization and Hybrid Material Design

The unique structure of Lauroyl ED3A, featuring both a hydrophobic chain and a chelating headgroup, makes it an ideal platform for advanced functionalization and the design of novel hybrid materials. researchgate.net Future research in this area is expected to unlock new applications by tailoring the molecule's properties for specific functions.

Research Focus on Functionalization:

Modification of the Hydrophobic Tail: Research can explore the impact of varying the length and branching of the alkyl chain on the surfactant properties of the molecule, such as its critical micelle concentration (CMC) and its ability to solubilize hydrophobic compounds.

Derivatization of the Carboxylic Acid Groups: The three carboxylic acid groups offer multiple sites for further chemical modification. They can be esterified, amidated, or used to anchor other functional groups, leading to the creation of multifunctional molecules with enhanced properties.

Introduction of Additional Functional Moieties: Future work could involve the incorporation of other functional groups, such as stimuli-responsive units or fluorescent tags, into the Lauroyl ED3A structure to create "smart" chelating surfactants.

Hybrid Material Design:

The ability of the ethylenediamine triacetic acid (ED3A) group to chelate a wide range of metal ions opens up possibilities for creating advanced hybrid materials. nih.gov Research is anticipated in the following areas:

Metal-Organic Frameworks (MOFs): Investigating the use of Lauroyl ED3A as an organic linker in the synthesis of novel MOFs. The long alkyl chain could influence the porosity and surface properties of the resulting frameworks, making them suitable for applications in gas storage, separation, and catalysis.

Nanoparticle Functionalization: The surfactant properties of Lauroyl ED3A can be exploited to stabilize and functionalize nanoparticles. The chelating headgroup can bind to the surface of metal oxide or quantum dot nanoparticles, while the lauroyl tail can provide dispersibility in various solvents or polymer matrices.

Polymer Composites: Incorporating Lauroyl ED3A into polymer matrices to create functional composites. The chelating groups could act as cross-linking sites or as active sites for metal ion scavenging, while the lauroyl chain can enhance compatibility with the polymer matrix.

Multi-Contaminant and Complex Matrix Remediation Strategies

The simultaneous presence of multiple contaminants, such as heavy metals and persistent organic pollutants (POPs), in soil and water poses a significant environmental challenge. nih.govmdpi.com Lauroyl ED3A, with its dual functionality as a surfactant and a chelating agent, is a promising candidate for addressing these complex contamination scenarios. nih.gov

A study demonstrated the effectiveness of N-lauroyl ethylenediamine triacetate (N-LED3A) in the simultaneous electrokinetic remediation of soil co-contaminated with copper (Cu) and decabromodiphenyl ether (BDE209). nih.gov The research found that N-LED3A could significantly enhance the removal of both the heavy metal and the organic pollutant. nih.gov

ParameterConditionResult
Contaminants Copper (Cu) and Decabromodiphenyl Ether (BDE209)Simultaneous removal
Remediation Technique N-LED3A enhanced electrokinetic (EK) remediationEfficient synchronous removal
N-LED3A Concentration 4000 mg/LSynchronous elution efficiencies of 65.4% for Cu and 49.9% for BDE209
pH Condition 6-8Optimal synchronous elution efficiencies
Voltage Gradient 1 V/cmIncreased removal efficiencies of Cu (55.3%-65.8%) and BDE209 (31.4%-46.4%)

Future research will likely focus on:

Expanding the Scope of Contaminants: Investigating the efficacy of Lauroyl ED3A in removing a broader range of heavy metals (e.g., lead, cadmium, mercury) and organic pollutants (e.g., polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs)).

Optimizing Remediation Processes: Fine-tuning the parameters of remediation techniques, such as soil washing and electrokinetic remediation, to maximize the synergistic effects of Lauroyl ED3A's surfactant and chelating properties. mdpi.com

Field-Scale Applications: Moving from laboratory-scale studies to pilot-scale and full-scale field applications to evaluate the performance of Lauroyl ED3A in real-world contaminated sites with complex soil and water matrices.

Combination with Other Technologies: Exploring the integration of Lauroyl ED3A-based remediation with other technologies, such as bioremediation and advanced oxidation processes, to achieve complete degradation of pollutants.

Integration into Smart and Responsive Material Systems

Smart or stimuli-responsive materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. nih.govnih.gov The unique chemical structure of Lauroyl ED3A provides a foundation for its integration into such advanced material systems.

The future of Lauroyl ED3A in this domain lies in the design of materials that can respond to specific environmental cues. dakenchem.com

pH-Responsive Systems: The carboxylic acid groups in the headgroup of Lauroyl ED3A can be protonated or deprotonated depending on the pH of the surrounding medium. This change in ionization state can be harnessed to trigger a change in the material's properties, such as its solubility or its ability to bind and release metal ions. This could be utilized in targeted drug delivery systems or in sensors for detecting pH changes. nih.gov

Temperature-Responsive Systems: By incorporating thermoresponsive polymer chains into the structure of Lauroyl ED3A or by using it in conjunction with thermoresponsive polymers, it is possible to create materials that undergo a phase transition at a specific temperature. nih.gov This could be applied in areas such as controlled release of encapsulated substances or in the development of "smart" coatings.

Light-Responsive Systems: Future research could explore the incorporation of photo-responsive moieties, such as azobenzene (B91143) groups, into the Lauroyl ED3A molecule. northeastern.edu This would allow for the use of light as an external trigger to control the surfactant's properties, enabling applications in areas like photo-switchable emulsifiers or light-controlled drug delivery. nih.gov

Redox-Responsive Systems: The integration of redox-active components could lead to materials that respond to changes in the redox potential of their environment. nih.gov This is particularly relevant for biological systems where redox gradients play a crucial role.

Long-Term Environmental Impact Assessment and Bioavailability Studies

As with any chemical intended for large-scale environmental or industrial use, a thorough understanding of its long-term environmental fate and potential ecological impact is paramount. While related compounds like EDTA have been studied for their bioavailability, specific long-term data for Lauroyl ED3A is an area for future research. nih.gov

Key research questions that need to be addressed include:

Toxicity and Ecotoxicity: Evaluating the potential toxicity of Lauroyl ED3A and its degradation products to a wide range of organisms, including microorganisms, aquatic life, and terrestrial plants. This will involve both acute and chronic toxicity testing.

Bioaccumulation Potential: Assessing the potential for Lauroyl ED3A to bioaccumulate in the food chain. Its lipophilic lauroyl tail could potentially lead to accumulation in fatty tissues of organisms.

Effect on Metal Mobility: Investigating the long-term effects of Lauroyl ED3A on the mobility and bioavailability of heavy metals in the environment. While it can be used for remediation, it is crucial to ensure that it does not inadvertently mobilize metals in a way that increases their bioavailability and toxicity to non-target organisms.

Comprehensive life cycle assessment (LCA) studies will be essential to provide a holistic view of the environmental footprint of Lauroyl ED3A, from its synthesis to its ultimate fate in the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.